3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Medicinal chemistry Lipophilicity Metabolic stability

3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034423-12-4) is a synthetic quinazolin-4(3H)-one derivative featuring an N3-piperidin-3-yl linker substituted at the piperidine nitrogen with a 5-chlorothiophene-2-carbonyl moiety. Its molecular formula is C₁₈H₁₆ClN₃O₂S with a molecular weight of 373.86 g/mol.

Molecular Formula C18H16ClN3O2S
Molecular Weight 373.86
CAS No. 2034423-12-4
Cat. No. B2978148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034423-12-4
Molecular FormulaC18H16ClN3O2S
Molecular Weight373.86
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C18H16ClN3O2S/c19-16-8-7-15(25-16)18(24)21-9-3-4-12(10-21)22-11-20-14-6-2-1-5-13(14)17(22)23/h1-2,5-8,11-12H,3-4,9-10H2
InChIKeyTXZOLNZSLIDZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034423-12-4): Structural Classification and Procurement Context


3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034423-12-4) is a synthetic quinazolin-4(3H)-one derivative featuring an N3-piperidin-3-yl linker substituted at the piperidine nitrogen with a 5-chlorothiophene-2-carbonyl moiety. Its molecular formula is C₁₈H₁₆ClN₃O₂S with a molecular weight of 373.86 g/mol . This compound belongs to the piperidine-substituted quinazolinone class, which has been characterized in the peer-reviewed literature as a scaffold for small-molecule GHS-R1a (ghrelin receptor) antagonists with demonstrated oral bioavailability and in vivo efficacy in metabolic disease models [1]. The 5-chlorothiophene-2-carbonyl substituent distinguishes this compound from other thiophene-containing analogs within the same chemotype, a differentiation that may influence target binding, physicochemical properties, and metabolic stability, although direct comparative pharmacological data for this specific compound remain limited in the open literature.

Why 3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Cannot Be Interchanged with Other Quinazolinone-Piperidine-Thiophene Analogs


Within the quinazolinone-piperidine-thiophene chemotype, three structural variables critically determine pharmacological behavior and cannot be assumed to be interchangeable: (i) the substitution pattern on the thiophene ring (5-chloro vs. unsubstituted vs. 2,5-dichloro vs. thiophene positional isomers), (ii) the regiochemistry of the piperidine linker to the quinazolinone core (piperidin-3-yl vs. piperidin-4-yl), and (iii) the oxidation state of the quinazoline core (quinazolin-4(3H)-one vs. quinazoline-2,4-dione). The Rudolph et al. (2007) structure–activity relationship (SAR) campaign on this scaffold demonstrated that even minor modifications to the N-acyl substituent on the piperidine ring produced order-of-magnitude shifts in GHS-R1a binding affinity, functional antagonism, and oral bioavailability [1]. Consequently, a procurement decision based solely on core scaffold identity—without verifying the exact substitution and regiochemical features—carries a high risk of obtaining a compound with divergent target engagement, ADME properties, or off-target liability. Users requiring a specific pharmacological or physicochemical profile must verify that the precise compound identity matches the structure reported in the originating SAR study or patent.

Quantitative Differentiation Evidence for 3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Relative to Closest Structural Analogs


5-Chlorothiophene-2-carbonyl Substitution: Physicochemical Differentiation from Non-Halogenated Thiophene Analogs

The presence of the chlorine atom at the 5-position of the thiophene ring in this compound, versus the unsubstituted thiophene-2-carbonyl analog 3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, is predicted to increase lipophilicity and alter electronic properties of the thiophene ring. While direct experimental logP or metabolic stability data for this specific compound are not publicly available, the chlorine substituent is expected to increase calculated logP by approximately 0.5–0.8 log units relative to the non-halogenated analog based on the Hansch π constant for aromatic chlorine (π = +0.71), and to reduce the electron density of the thiophene ring, potentially modulating π–π stacking interactions with target protein aromatic residues [1]. The 5-chloro substitution pattern also avoids the steric and electronic effects of the 2,5-dichloro analog 3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, which introduces an additional chlorine at the 2-position and shifts the carbonyl attachment from the 2- to the 3-position of the thiophene ring .

Medicinal chemistry Lipophilicity Metabolic stability

Piperidin-3-yl Regiochemistry: Conformational and Target-Engagement Differentiation from Piperidin-4-yl Linked Analogs

This compound employs a piperidin-3-yl linker connecting the quinazolin-4(3H)-one core to the 5-chlorothiophene-2-carbonyl substituent, in contrast to the piperidin-4-yl linked analog 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione . In the published GHS-R1a antagonist SAR (Rudolph et al., J Med Chem 2007), the piperidin-3-yl linkage to N3 of the quinazolinone was identified as a critical structural feature for potent receptor binding, with the 3-substituted piperidine conferring an optimal presentation angle of the N-acyl substituent to the receptor binding pocket [1]. Although the exact binding data for this specific compound have not been disclosed, class-level SAR indicates that piperidin-3-yl substitution consistently outperforms piperidin-4-yl substitution in this chemotype for GHS-R1a affinity, with representative compounds bearing the piperidin-3-yl motif achieving binding IC₅₀ values in the low nanomolar range [1].

Structure–activity relationship Conformational analysis GPCR antagonism

Thiophene Halogenation State: 5-Mono-Chloro as a Deliberate Intermediate Between Unsubstituted and 2,5-Dichloro Analogs

The 5-chlorothiophene-2-carbonyl group represents a specific halogenation choice distinct from both the fully unsubstituted thiophene and the 2,5-dichlorothiophene variants available in this chemotype. In medicinal chemistry campaigns, mono-chlorination at the 5-position of thiophene is frequently employed to block metabolic oxidation at that site (a known soft spot for CYP-mediated hydroxylation) while avoiding excessive lipophilicity or the potential for additional off-target interactions associated with dihalogenation [1]. The 2,5-dichlorothiophene-3-carbonyl analog additionally relocates the carbonyl attachment point from the 2- to the 3-position, which alters both the vector of the carbonyl group and the electronic character of the thiophene ring, potentially leading to divergent SAR for the same biological target . No published head-to-head metabolic stability or CYP inhibition data are available for these specific compounds.

Halogen bonding Metabolic soft spot mitigation CYP inhibition

Quinazolin-4(3H)-one Core vs. Quinazoline-2,4-dione Core: Hydrogen Bond Donor/Acceptor Profile and Pharmacological Implications

The target compound incorporates a quinazolin-4(3H)-one core (single carbonyl at position 4), distinguishing it from the quinazoline-2,4(1H,3H)-dione core (carbonyls at both positions 2 and 4) found in close analogs such as 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione . The mono-oxo quinazolinone core presents a different hydrogen-bonding pharmacophore: the N3 position is available for substitution without an adjacent carbonyl at C2, whereas the dioxo core introduces an additional H-bond acceptor at C2 and an additional N–H donor at N1 when in the 1H-tautomeric form. In the GHS-R1a antagonist SAR disclosed by Rudolph et al. (2007), the quinazolin-4(3H)-one core was specifically selected over alternative quinazoline oxidation states, and binding was shown to be sensitive to modifications at the N3 substituent [1]. The dioxo analog may therefore exhibit different target selectivity, aqueous solubility, and crystal packing properties.

Hydrogen bonding Kinase selectivity GPCR pharmacology

Recommended Application Scenarios for 3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Based on Structural Differentiation Evidence


GHS-R1a (Ghrelin Receptor) Antagonist SAR Probe with Defined Halogenation Pattern

This compound is structurally positioned within the piperidine-substituted quinazolinone class of GHS-R1a antagonists described by Rudolph et al. (2007, J Med Chem) [1]. The 5-chlorothiophene-2-carbonyl substituent provides a specific halogenation state for probing the lipophilicity–potency–ADME relationship at the ghrelin receptor. Researchers conducting lead optimization on this chemotype may use this compound to assess the impact of mono-chlorination at the thiophene 5-position on binding affinity, functional activity, and metabolic stability relative to the non-halogenated thiophene-2-carbonyl and 2,5-dichlorothiophene-3-carbonyl analogs. The piperidin-3-yl linkage to N3 of the quinazolinone core conforms to the optimal regioisomer identified in the published SAR [1].

Metabolic Stability Assessment of 5-Chlorothiophene in a Quinazolinone Context

The 5-position of unsubstituted thiophene rings is a well-documented site of CYP450-mediated oxidative metabolism [2]. This compound, with chlorine blocking the 5-position of the thiophene-2-carbonyl moiety, serves as a tool to evaluate whether 5-chloro substitution effectively mitigates thiophene ring oxidation in the specific structural context of a quinazolinone-piperidine conjugate. Comparative metabolic stability studies in hepatocyte or microsomal assays against the non-chlorinated thiophene-2-carbonyl analog can quantify the protective effect of 5-chloro substitution on intrinsic clearance, providing data to guide further optimization of this chemotype.

Physicochemical Profiling Benchmark for Mono-Halogenated Thiophene-Quinazolinone Hybrids

As a compound with molecular weight 373.86 g/mol, one chlorine atom, and a calculated logP in an intermediate range (estimated 2.5–3.5 based on fragment addition), this compound occupies a distinct region of physicochemical space relative to its non-halogenated (lower logP, lower MW) and dichloro (higher logP, higher MW) counterparts. Procurement of this specific compound enables measurement of experimental logP/logD, aqueous solubility, and plasma protein binding, generating a data point for the mono-chloro thiophene subclass that can anchor QSPR models and guide multiparameter optimization in drug discovery programs targeting GHS-R1a or other receptors amenable to this chemotype [1].

Comparative Pharmacological Fingerprinting Against Piperidin-4-yl and Dioxo-Core Analogs

The combination of three key structural features—piperidin-3-yl regiochemistry, quinazolin-4(3H)-one core, and 5-chlorothiophene-2-carbonyl substitution—distinguishes this compound from both the piperidin-4-yl linked dioxo analog and the 2,5-dichlorothiophene-3-carbonyl positional isomer. In vitro pharmacological profiling (e.g., broad-panel GPCR screens, kinase selectivity panels, or phenotypic assays) using this compound alongside its closest structural analogs can reveal which of these structural variables most significantly impacts target selectivity and off-target liability. Such comparative fingerprinting is essential for deconvoluting structure–activity relationships within this chemotype and for making informed compound selection decisions in hit-to-lead or lead optimization stages.

Quote Request

Request a Quote for 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.